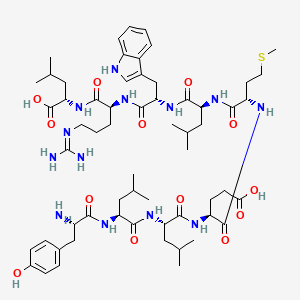
Yllemlwrl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yllemlwrl: is a peptide sequence that serves as a T cell epitope. It is recognized by the human leukocyte antigen A2 (HLA-A2) and corresponds to codons 125-133 of the Epstein-Barr virus latent membrane protein 1 (LMP1). This sequence is significant in immunological research due to its role in the immune response against Epstein-Barr virus-associated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Yllemlwrl is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions to ensure high purity and yield. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: : Industrial production of this compound involves large-scale SPPS. The process is optimized to minimize impurities and maximize yield. The peptide is synthesized in bulk, followed by purification and lyophilization to obtain a stable, dry powder form .
Chemical Reactions Analysis
Types of Reactions: : Yllemlwrl primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the methionine residue .
Common Reagents and Conditions: : The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). Oxidation reactions may involve reagents like hydrogen peroxide, while reduction reactions may use agents like dithiothreitol (DTT) .
Major Products Formed: : The primary product of the synthesis is the this compound peptide. During oxidation, methionine can be converted to methionine sulfoxide. Reduction reactions can revert oxidized methionine back to its original form .
Scientific Research Applications
Chemistry: : Yllemlwrl is used as a model peptide in studies of peptide synthesis and purification techniques .
Biology: : It is utilized in immunological research to study T cell responses and epitope mapping. The peptide is used in assays such as ELISPOT and ICS to stimulate antigen-specific T cells .
Medicine: : this compound is significant in the development of immunotherapies and vaccines targeting Epstein-Barr virus-associated diseases, including certain lymphomas and nasopharyngeal carcinoma .
Industry: : The peptide is used in the production of diagnostic kits and research reagents for studying immune responses .
Mechanism of Action
Yllemlwrl exerts its effects by binding to the HLA-A2 molecule on the surface of antigen-presenting cells. This complex is recognized by T cell receptors on cytotoxic T lymphocytes, leading to the activation and proliferation of these immune cells. The activated T cells then target and destroy cells expressing the Epstein-Barr virus LMP1 protein .
Comparison with Similar Compounds
Similar Compounds: : Other peptides that serve as T cell epitopes include YLQQNWWTL and YLLEMLWRL. These peptides also bind to HLA-A2 and are involved in immune responses against viral infections .
Uniqueness: : this compound is unique due to its specific sequence and its role as a major mutation site in the HLA-A2-restricted cytotoxic T lymphocyte epitope sequence. This makes it particularly valuable in studying immune responses to Epstein-Barr virus .
Properties
Molecular Formula |
C60H93N13O13S |
|---|---|
Molecular Weight |
1236.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C60H93N13O13S/c1-32(2)25-45(69-51(77)40(61)29-36-16-18-38(74)19-17-36)56(82)71-46(26-33(3)4)55(81)67-43(20-21-50(75)76)53(79)68-44(22-24-87-9)54(80)70-47(27-34(5)6)57(83)72-48(30-37-31-65-41-14-11-10-13-39(37)41)58(84)66-42(15-12-23-64-60(62)63)52(78)73-49(59(85)86)28-35(7)8/h10-11,13-14,16-19,31-35,40,42-49,65,74H,12,15,20-30,61H2,1-9H3,(H,66,84)(H,67,81)(H,68,79)(H,69,77)(H,70,80)(H,71,82)(H,72,83)(H,73,78)(H,75,76)(H,85,86)(H4,62,63,64)/t40-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
FKAIJRQYWFAWQI-CVINIGLTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















